3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
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Description
Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .
Synthesis Analysis
Thiazoles can be synthesized through several methods, including condensation reactions and multicomponent reactions . The specific synthesis pathway for “3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione” is not available in the sources I found.Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
Thiazoles are found in many biologically active compounds and have a wide range of applications in the field of drug design and discovery . They appear in various synthetic drugs and have several biological activities such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
Properties
IUPAC Name |
3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-4-9(14)13(11(6)15)8(3)10-12-7(2)5-16-10/h4-5,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAKZUKSXORMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C(C)C2=NC(=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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